molecular formula C10H11BrO B1375541 1-Bromo-4-cyclopropoxy-2-methylbenzene CAS No. 1243455-99-3

1-Bromo-4-cyclopropoxy-2-methylbenzene

Cat. No.: B1375541
CAS No.: 1243455-99-3
M. Wt: 227.1 g/mol
InChI Key: BIGMLJZWEYFQOI-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopropoxy-2-methylbenzene is an organic compound with the molecular formula C10H11BrO It consists of a benzene ring substituted with a bromine atom at position 1, a cyclopropoxy group at position 4, and a methyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-cyclopropoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-cyclopropoxy-2-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as implementation of safety measures to handle hazardous reagents like bromine.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-cyclopropoxy-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used, such as methoxy derivatives if methoxide is used.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

1-Bromo-4-cyclopropoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclopropoxy-2-methylbenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the cyclopropoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methoxy-2-methylbenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    1-Bromo-4-ethoxy-2-methylbenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    1-Bromo-4-propoxy-2-methylbenzene: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

1-Bromo-4-cyclopropoxy-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzene derivatives.

Properties

IUPAC Name

1-bromo-4-cyclopropyloxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGMLJZWEYFQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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